![molecular formula C8H12O3 B8399614 7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane]](/img/structure/B8399614.png)
7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane] is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an epoxy group and a spiro linkage, which imparts distinct chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane] may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxycarboxylic acids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the epoxy group under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane] is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane] involves its interaction with various molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify enzyme activity or disrupt biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Similar spirocyclic structure but lacks the epoxy group.
4-Piperidone ethylene acetal: Another spirocyclic compound with different functional groups.
Uniqueness
7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane] is unique due to the presence of both an epoxy group and a spiro linkage, which imparts distinct reactivity and stability compared to other similar compounds. This combination of features makes it particularly valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,3'-7-oxabicyclo[4.1.0]heptane] |
InChI |
InChI=1S/C8H12O3/c1-2-8(9-3-4-10-8)5-7-6(1)11-7/h6-7H,1-5H2 |
InChI Key |
ITIXASMVRIYQAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3C1O3)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(+/-)-N-(-2-methylpiperidin-3-yl)benzo[d]oxazol-2-amine](/img/structure/B8399532.png)
![4-[(2S)-4-[(1R)-1-phenylethyl]morpholin-2-yl]benzaldehyde](/img/structure/B8399539.png)
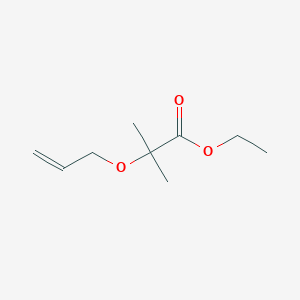
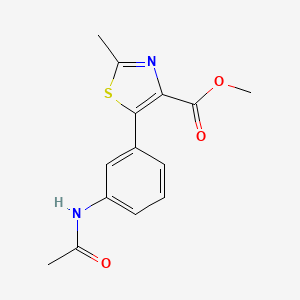
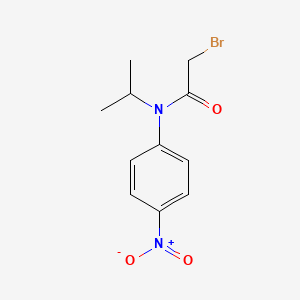
![C-(3-furo[3,2-c]pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-methylamine](/img/structure/B8399587.png)
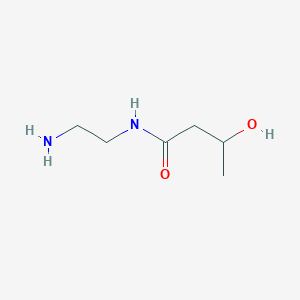
![2-[5-(1H-imidazol-1-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8399590.png)

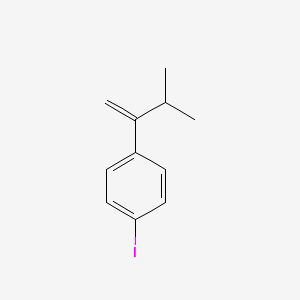

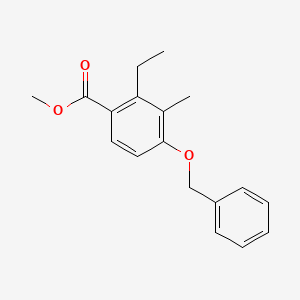
![4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-ol](/img/structure/B8399642.png)
![[2-(4-Chloro-3-hydroxymethyl-phenyl)-ethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B8399652.png)
